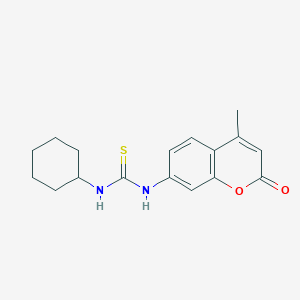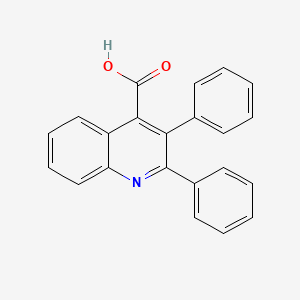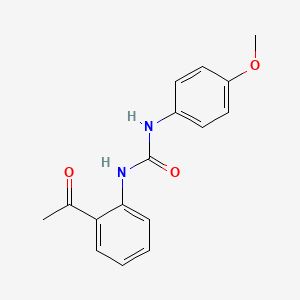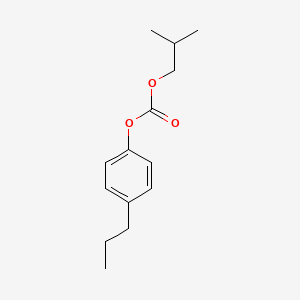
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as COTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. COTU is a synthetic compound that is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and regulation. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of enzymes and ion channels. In organisms, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates at high concentrations.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including its potential applications in drug development, its mechanism of action, and its interactions with other molecules and signaling pathways. Some potential future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential as a therapeutic agent for cancer, neurological disorders, and autoimmune diseases; elucidating its mechanism of action at the molecular and cellular levels; and investigating its interactions with other molecules, such as neurotransmitters and cytokines.
Méthodes De Synthèse
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is synthesized through a simple reaction between cyclohexyl isothiocyanate and 4-methyl-7-hydroxy-2H-chromen-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide or dichloromethane. The resulting product is purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. In immunology, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, and has potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(7-8-14(11)15)19-17(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWBZSRWPQRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)


![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)

